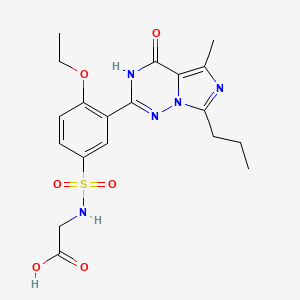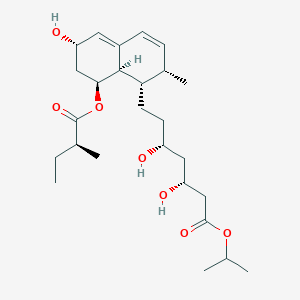![molecular formula C15H16N2 B13418757 (1E)-1-[1-(4-methylphenyl)ethylidene]-2-phenylhydrazine CAS No. 54779-81-6](/img/structure/B13418757.png)
(1E)-1-[1-(4-methylphenyl)ethylidene]-2-phenylhydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1E)-1-[1-(4-methylphenyl)ethylidene]-2-phenylhydrazine is an organic compound that belongs to the class of hydrazones. Hydrazones are characterized by the presence of the functional group R1R2C=NNH2. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-[1-(4-methylphenyl)ethylidene]-2-phenylhydrazine typically involves the reaction of 4-methylacetophenone with phenylhydrazine in the presence of an acid catalyst such as glacial acetic acid . The reaction proceeds through the formation of a hydrazone linkage between the carbonyl group of 4-methylacetophenone and the amino group of phenylhydrazine.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(1E)-1-[1-(4-methylphenyl)ethylidene]-2-phenylhydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: Reduction reactions can convert the hydrazone group to an amine group.
Substitution: The hydrazone group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as halides and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Azo compounds
Reduction: Amines
Substitution: Various substituted hydrazones
Applications De Recherche Scientifique
(1E)-1-[1-(4-methylphenyl)ethylidene]-2-phenylhydrazine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes and pigments due to its ability to form stable colored compounds.
Mécanisme D'action
The mechanism of action of (1E)-1-[1-(4-methylphenyl)ethylidene]-2-phenylhydrazine involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile, forming covalent bonds with electrophilic centers in biological molecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-N′-[(1E)-1-(4-methylphenyl)ethylidene]benzohydrazide: Similar in structure but contains a hydroxyl group.
N’-[(1E)-1-(4-Methylphenyl)ethylidene]methanesulfonohydrazide: Contains a methanesulfonyl group instead of a phenyl group.
Uniqueness
(1E)-1-[1-(4-methylphenyl)ethylidene]-2-phenylhydrazine is unique due to its specific hydrazone structure, which imparts distinct chemical reactivity and biological activity. Its ability to form stable complexes with metal ions and its potential therapeutic applications set it apart from other similar compounds .
Propriétés
Numéro CAS |
54779-81-6 |
|---|---|
Formule moléculaire |
C15H16N2 |
Poids moléculaire |
224.30 g/mol |
Nom IUPAC |
N-[(E)-1-(4-methylphenyl)ethylideneamino]aniline |
InChI |
InChI=1S/C15H16N2/c1-12-8-10-14(11-9-12)13(2)16-17-15-6-4-3-5-7-15/h3-11,17H,1-2H3/b16-13+ |
Clé InChI |
MHDFJQMQUMBFQO-DTQAZKPQSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)/C(=N/NC2=CC=CC=C2)/C |
SMILES canonique |
CC1=CC=C(C=C1)C(=NNC2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,5S,8R,9S,10S,13S,14S,17S)-2,2,3,4,4-pentadeuterio-17-hydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid](/img/structure/B13418676.png)

![(2R)-1-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13418693.png)



![(6a,11b,16a)-21-(Acetyloxy)-9-bromo-6-fluoro-11-hydroxy-16,17-[(1-methylethylidene)bis(oxy)]-pregna-1,4-diene-3,20-dione](/img/structure/B13418717.png)



![1-Heptanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-[2-(phosphonooxy)ethyl]-](/img/structure/B13418740.png)



